Methyl 5-chloro-2-hydroxy-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-hydroxy-3-methoxybenzoate, also known as Chlorzoxazone, is a muscle relaxant drug that is commonly used to treat muscle spasms and pain. It is a white crystalline powder that is soluble in water and alcohol. Chlorzoxazone belongs to the class of drugs known as centrally acting muscle relaxants, which work by reducing the tension in the muscles and promoting relaxation.
Mechanism Of Action
Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee acts by inhibiting the reflex arc in the spinal cord, which reduces the muscle spasms and promotes relaxation. It is believed that Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee works by increasing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.
Biochemical And Physiological Effects
Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the levels of GABA in the brain, which leads to an increase in the inhibitory tone of the central nervous system. Moreover, Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has been shown to reduce the levels of excitatory neurotransmitters such as glutamate, which further contributes to its muscle relaxant effects.
Advantages And Limitations For Lab Experiments
Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has several advantages as a laboratory tool. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has some limitations as a laboratory tool. It has a relatively short half-life and requires high doses to achieve therapeutic effects, which can lead to toxicity and adverse effects.
Future Directions
There are several future directions for research on Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee. One area of interest is the potential use of Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee as a therapeutic agent in the management of anxiety disorders. Another area of interest is the development of novel formulations of Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee that can improve its bioavailability and reduce its toxicity. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the muscle relaxant effects of Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee and its potential use in the treatment of various medical conditions.
In conclusion, Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee is a muscle relaxant drug that has been extensively studied for its potential therapeutic applications. It has a well-established mechanism of action and several biochemical and physiological effects. Moreover, Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has several advantages as a laboratory tool, but also has some limitations. There are several future directions for research on Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee, which may lead to the development of novel therapeutic agents and formulations.
Synthesis Methods
Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee can be synthesized by the reaction of 5-chlorosalicylic acid with methanol and thionyl chloride, followed by the reaction of the resulting 5-chloro-2-hydroxy-3-methoxybenzoyl chloride with methyl alcohol. The final product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in the treatment of acute and chronic muscle spasms, including those associated with musculoskeletal disorders, spinal cord injuries, and multiple sclerosis. Moreover, Methyl 5-chloro-2-hydroxy-3-methoxybenzoatee has been investigated for its potential use in the management of neuropathic pain, Parkinson's disease, and anxiety disorders.
properties
CAS RN |
134419-46-8 |
---|---|
Product Name |
Methyl 5-chloro-2-hydroxy-3-methoxybenzoate |
Molecular Formula |
C9H9ClO4 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
methyl 5-chloro-2-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C9H9ClO4/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4,11H,1-2H3 |
InChI Key |
NOQYVMBHSWYZNR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)C(=O)OC)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)OC)Cl |
synonyms |
Methyl 5-chloro-2-hydroxy-3-Methoxybenzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.